molecular formula C7H13BrClN3 B2755806 [2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl](methyl)amine dihydrochloride CAS No. 2173992-40-8

[2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl](methyl)amine dihydrochloride

Cat. No.: B2755806
CAS No.: 2173992-40-8
M. Wt: 254.55 g/mol
InChI Key: BGYTXZKOMRFBRC-UHFFFAOYSA-N
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Description

2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride is a chemical compound with the molecular formula C7H14BrCl2N3. It is a white solid at room temperature and is commonly used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield primary or secondary amines, and substitution reactions may yield various substituted pyrazoles .

Scientific Research Applications

2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride include:

Uniqueness

What sets 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride apart from these similar compounds is its specific bromine substitution, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in unique halogen bonding interactions, which may enhance its binding affinity and specificity for certain molecular targets .

Properties

CAS No.

2173992-40-8

Molecular Formula

C7H13BrClN3

Molecular Weight

254.55 g/mol

IUPAC Name

2-(4-bromo-1-methylpyrazol-3-yl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C7H12BrN3.ClH/c1-9-4-3-7-6(8)5-11(2)10-7;/h5,9H,3-4H2,1-2H3;1H

InChI Key

BGYTXZKOMRFBRC-UHFFFAOYSA-N

SMILES

CNCCC1=NN(C=C1Br)C.Cl.Cl

Canonical SMILES

CNCCC1=NN(C=C1Br)C.Cl

solubility

not available

Origin of Product

United States

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